

Optimizing ORG 33628 concentration for cell-based assays

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Compound of Interest

Compound Name:	ORG 33628
CAS No.:	155768-17-5
Cat. No.:	B1677477

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Technical Support Center: ORG 33628

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **ORG 33628** in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is **ORG 33628** and what is its primary mechanism of action?

A1: **ORG 33628** is a potent and selective progesterone receptor (PR) modulator.[1] Its primary mechanism of action is the blockade of the progesterone receptor, exhibiting anti-progestational activity. It has been noted to have a more potent antagonistic effect at the endometrial level compared to the hypothalamus or pituitary.[2]

Q2: In which cell lines can I test the activity of **ORG 33628**?

A2: The human breast cancer cell lines T47D and MCF-7 are commonly used models for studying the effects of progestins and anti-progestins as they express the progesterone

receptor. T47D cells, in particular, are known to exhibit progesterone-responsive gene expression, such as the induction of alkaline phosphatase.

Q3: What is a typical effective concentration range for **ORG 33628** in cell-based assays?

A3: While specific optimal concentrations for **ORG 33628** are assay-dependent, a starting point in the low nanomolar range is recommended. For similar anti-progestational compounds, IC50 values are approximately 1 nM in cell-based assays measuring progesterone antagonism.[3] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and endpoint.

Q4: How should I prepare and store **ORG 33628** for cell culture experiments?

A4: **ORG 33628** is expected to be soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in your cell culture medium to the desired final concentration. The final DMSO concentration in the culture should be kept low (ideally $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.[4][5][6][7] Stock solutions should be stored at -20°C or -80°C .

Q5: Does **ORG 33628** have any known off-target effects?

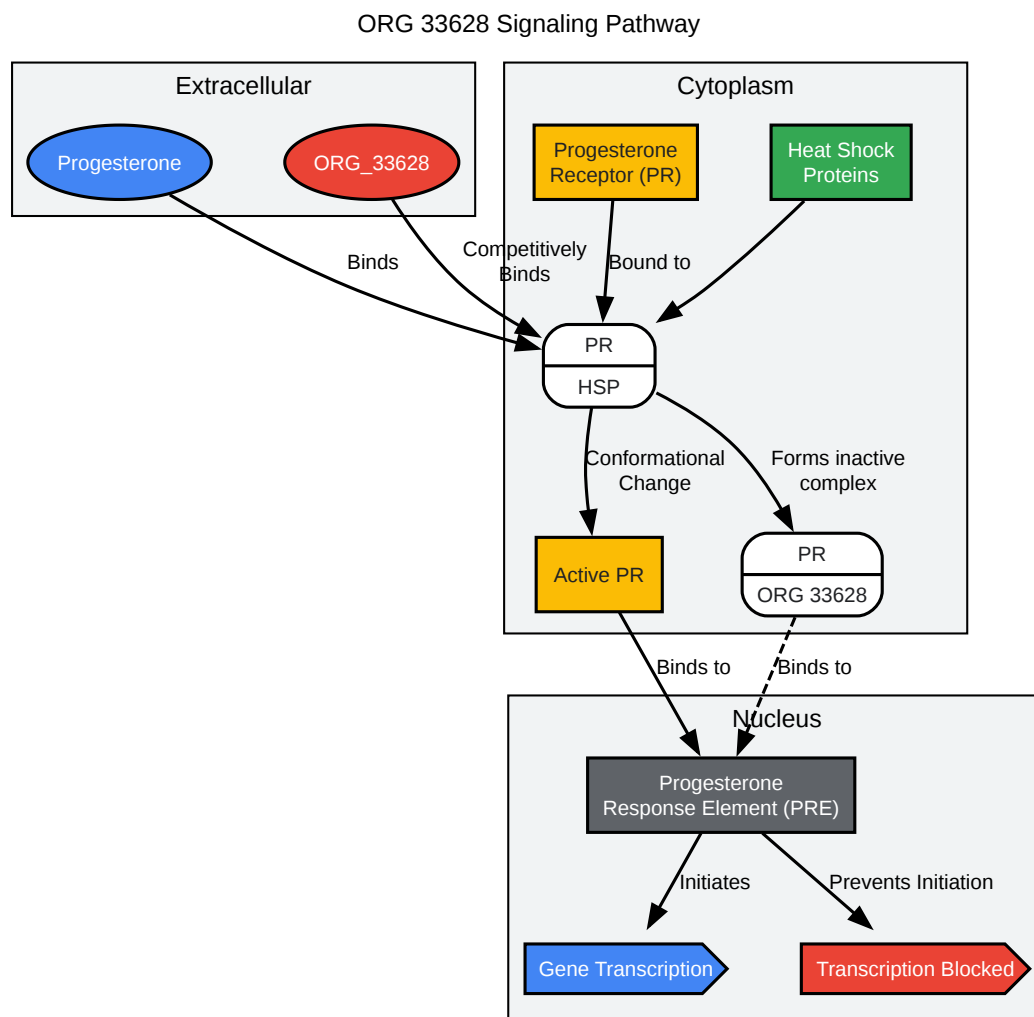
A5: Yes, **ORG 33628** is known to exhibit anti-glucocorticoid activity by acting as an antagonist to the glucocorticoid receptor (GR).[1] This is a critical consideration when designing experiments, especially in cells that express GR, as it may influence experimental outcomes.

Quantitative Data Summary

Parameter	Receptor	Value	Notes
Antiprogesterational Potency (IC50)	Progesterone Receptor	~ 1 nM	This is an estimated value based on the potency of similar antiprogesterational compounds in T47D cell-based assays.[3] The exact IC50 for ORG 33628 may vary depending on the specific assay conditions.
Antiglucocorticoid Potency (IC50)	Glucocorticoid Receptor	~ 10-6 M	This is an estimated value based on the antiglucocorticoid activity of metabolites of similar compounds in HepG2 cells. The potency of the parent ORG 33628 may differ.[3]

Signaling Pathway and Experimental Workflow

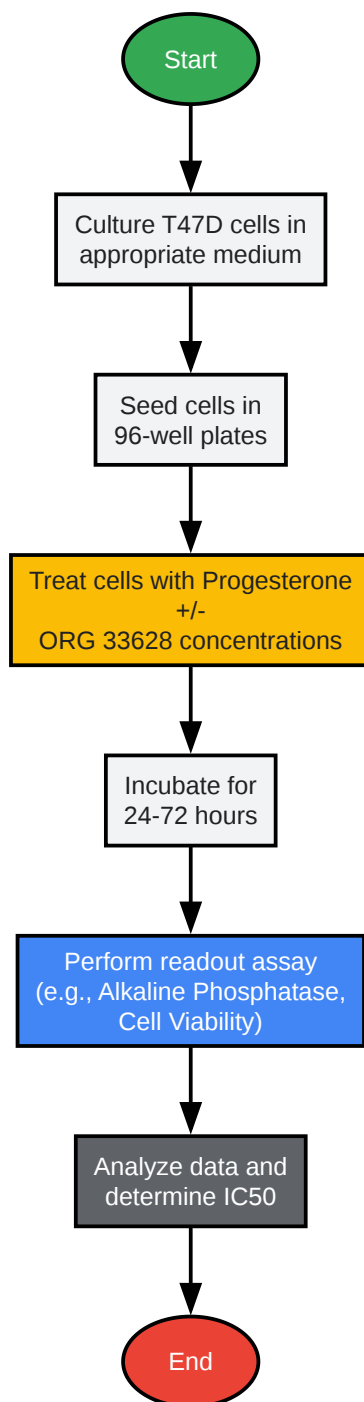
Below are diagrams illustrating the mechanism of action of **ORG 33628** and a typical experimental workflow for its use in a cell-based assay.



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Caption: Mechanism of **ORG 33628** as a progesterone receptor antagonist.

Experimental Workflow for ORG 33628 Cell-Based Assay



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Caption: A typical workflow for assessing **ORG 33628** activity in vitro.

Experimental Protocols

Protocol: Progesterone Receptor Antagonism Assay in T47D Cells

This protocol describes a method to assess the antagonistic activity of **ORG 33628** on progesterone-induced alkaline phosphatase activity in T47D cells.

Materials:

- T47D human breast cancer cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), charcoal-stripped
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- **ORG 33628**
- Progesterone (e.g., R5020)
- DMSO
- 96-well clear-bottom, black-walled plates
- Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
- Plate reader

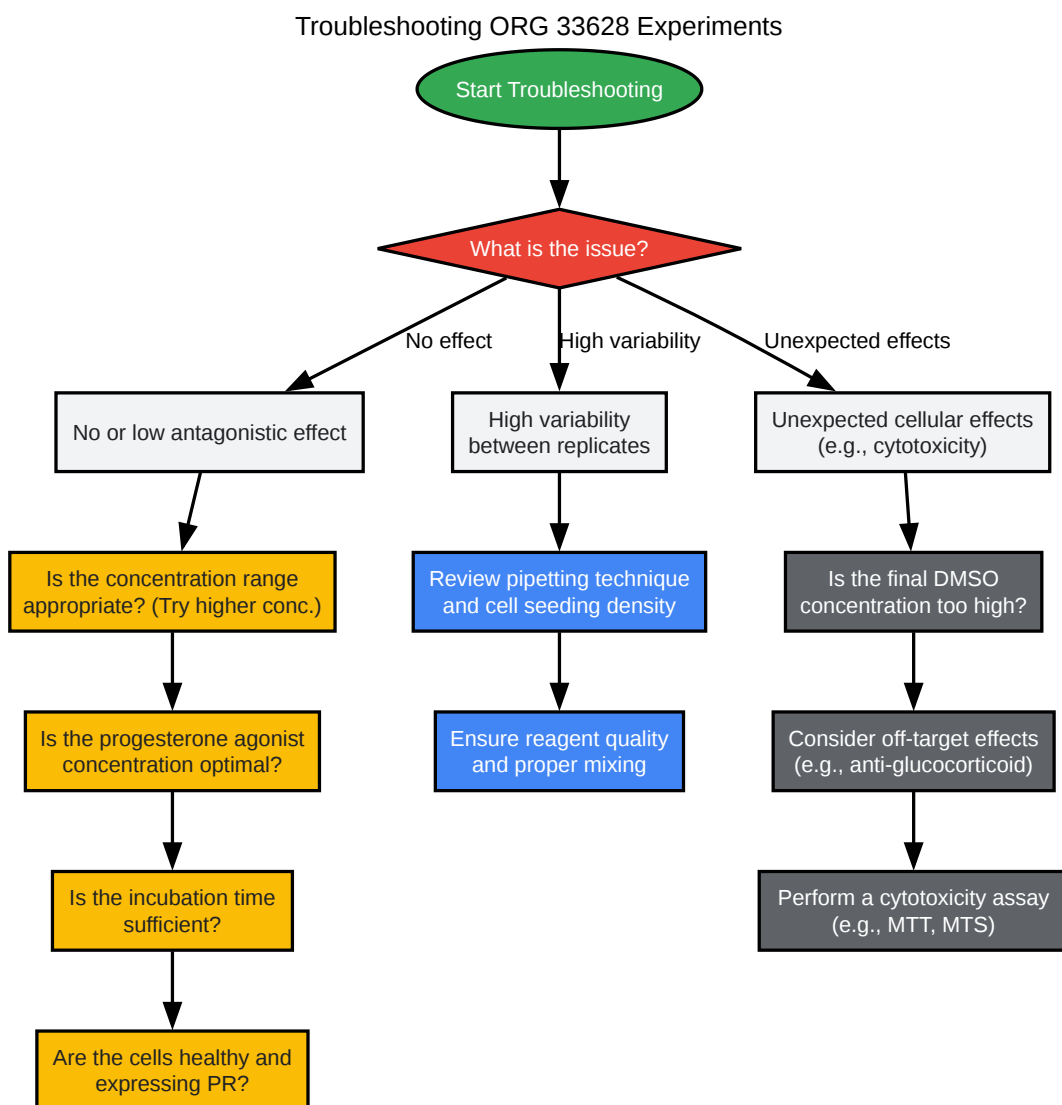
Procedure:

- Cell Culture:
 - Culture T47D cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

- Passage cells upon reaching 80-90% confluency.
- Cell Seeding:
 - Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
 - Seed 1×10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of **ORG 33628** in DMSO.
 - Prepare a 1 μ M stock solution of Progesterone (R5020) in DMSO.
 - Create a serial dilution of **ORG 33628** in culture medium to achieve final concentrations ranging from 0.01 nM to 1 μ M.
 - Prepare a constant concentration of Progesterone (e.g., 1 nM final concentration) in culture medium.
 - Remove the medium from the cells and add the prepared drug solutions. Include wells with:
 - Medium only (blank)
 - Vehicle control (DMSO at the highest concentration used)
 - Progesterone only
 - Progesterone + varying concentrations of **ORG 33628**
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Alkaline Phosphatase Assay:
 - Wash the cells gently with PBS.

- Lyse the cells according to your chosen lysis buffer protocol.
- Add the alkaline phosphatase substrate to each well.
- Incubate at 37°C for 30-60 minutes, or until a yellow color develops.
- Measure the absorbance at 405 nm using a plate reader.
- Data Analysis:
 - Subtract the blank absorbance from all readings.
 - Normalize the data to the progesterone-only treated wells (representing 100% activity).
 - Plot the normalized activity against the log concentration of **ORG 33628** and fit a dose-response curve to determine the IC50 value.

Troubleshooting Guide



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Caption: A decision tree for troubleshooting common issues with **ORG 33628**.

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